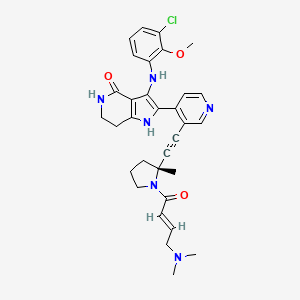
EGFR Inhibitor STX-721
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STX-721 is a next-generation, orally delivered small molecule designed to target exon 20 insertion mutations in epidermal growth factor receptors. These mutations are a well-known oncogenic driver in non-small cell lung cancer, the most common form of lung cancer. STX-721 has been developed with the aim of providing best-in-class selectivity and efficacy, overcoming the limitations of existing therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The detailed synthetic routes and reaction conditions for STX-721 are proprietary and have not been fully disclosed in public literature. it is known that the compound was developed using Scorpion Therapeutics’ proprietary drug-hunting platform, which integrates advanced technologies across cancer biology, medicinal chemistry, and data sciences .
Industrial Production Methods: Industrial production methods for STX-721 are also proprietary. The compound is currently advancing through preclinical development, with an investigational new drug application submission expected in 2023 .
Analyse Des Réactions Chimiques
Types of Reactions: STX-721 primarily undergoes biochemical reactions involving its interaction with exon 20 insertion mutations in epidermal growth factor receptors. These interactions are crucial for its anti-tumor activity .
Common Reagents and Conditions: The specific reagents and conditions used in the synthesis and reactions of STX-721 have not been publicly disclosed. it is known that the compound demonstrates strong potency and selectivity in various biochemical assays .
Major Products Formed: The major products formed from the reactions involving STX-721 are not explicitly detailed in available literature. The primary focus of research has been on its efficacy and selectivity in targeting exon 20 insertion mutations .
Applications De Recherche Scientifique
STX-721 has significant potential in scientific research, particularly in the field of oncology. Its primary application is in the treatment of non-small cell lung cancer with exon 20 insertion mutations. The compound has demonstrated strong anti-tumor activity and selectivity in preclinical models, making it a promising candidate for further clinical development .
Mécanisme D'action
STX-721 exerts its effects by selectively inhibiting exon 20 insertion mutations in epidermal growth factor receptors. This inhibition disrupts the signaling pathways that drive tumor growth and proliferation in non-small cell lung cancer. The compound’s high selectivity for mutant receptors over wild-type receptors is expected to result in a wider therapeutic index and reduced toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Osimertinib
- Mobocertinib
- Amivantamab
Uniqueness: STX-721 is unique in its potentially best-in-class selectivity for exon 20 insertion mutations. Unlike other therapies, which often have significant toxicities due to inhibition of wild-type epidermal growth factor receptors, STX-721 is designed to minimize these adverse effects. This selectivity is expected to provide a wider therapeutic window and greater efficacy .
Propriétés
Formule moléculaire |
C32H35ClN6O3 |
|---|---|
Poids moléculaire |
587.1 g/mol |
Nom IUPAC |
3-(3-chloro-2-methoxyanilino)-2-[3-[2-[(2R)-1-[(E)-4-(dimethylamino)but-2-enoyl]-2-methylpyrrolidin-2-yl]ethynyl]pyridin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C32H35ClN6O3/c1-32(14-7-19-39(32)26(40)10-6-18-38(2)3)15-11-21-20-34-16-12-22(21)28-29(27-24(36-28)13-17-35-31(27)41)37-25-9-5-8-23(33)30(25)42-4/h5-6,8-10,12,16,20,36-37H,7,13-14,17-19H2,1-4H3,(H,35,41)/b10-6+/t32-/m1/s1 |
Clé InChI |
UMSJPISUMQOUKS-LMZGTLAXSA-N |
SMILES isomérique |
C[C@@]1(CCCN1C(=O)/C=C/CN(C)C)C#CC2=C(C=CN=C2)C3=C(C4=C(N3)CCNC4=O)NC5=C(C(=CC=C5)Cl)OC |
SMILES canonique |
CC1(CCCN1C(=O)C=CCN(C)C)C#CC2=C(C=CN=C2)C3=C(C4=C(N3)CCNC4=O)NC5=C(C(=CC=C5)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)
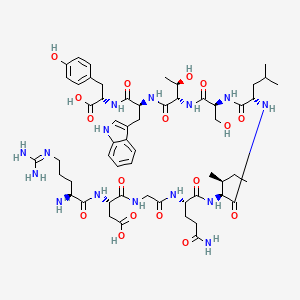
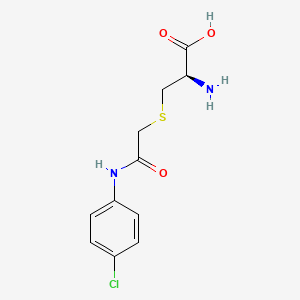
![6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12374406.png)
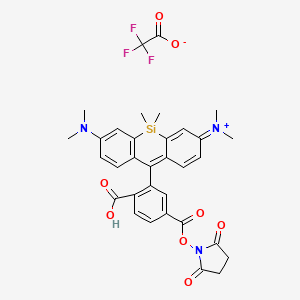
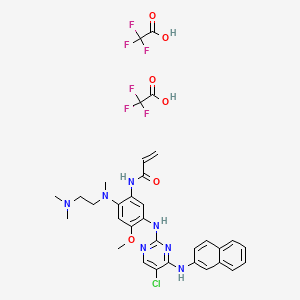


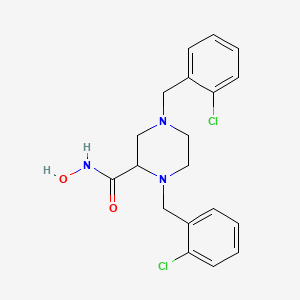
![Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one](/img/structure/B12374442.png)
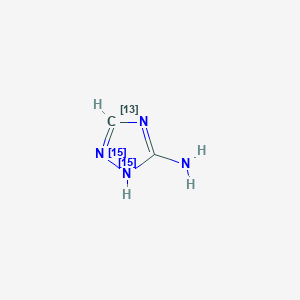

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)
![Sodium;4-[3-(2,4-dinitrophenyl)-2-(4-iodophenyl)-1,3-dihydrotetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12374457.png)
